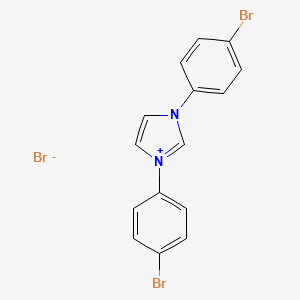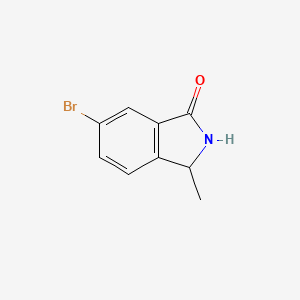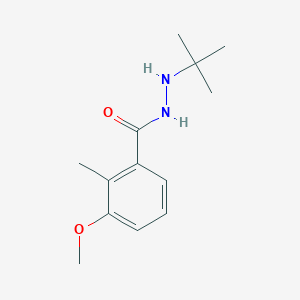
Sodium benzylpenicilloate
概要
説明
Sodium benzylpenicilloate, also known as 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-α-[(2-phenylacetyl)amino]-, sodium salt (1:1); 2-Thiazolidineacetic acid, 4-carboxy-5,5-dimethyl-α-(2-phenylacetamido)-, monosodium salt; Sodium benzyl penicilloate; Benzyl Penicilloic Acid Sodium Salt (Mixture of Diastereomers) .
Synthesis Analysis
The synthesis of this compound involves the use of benzylpenicillin, benzylpenicilloate (BPO), and benzylpenilloate (PO). Major determinants consist of multivalent conjugates of benzylpenicilloyl coupled through an amide bond to a carrier polymer . The structures suffer from an epimerization process in C-5 at different rates .Molecular Structure Analysis
The molecular structure of this compound involves the use of benzylpenicillin, benzylpenicilloate (BPO), and benzylpenilloate (PO). Major determinants consist of multivalent conjugates of benzylpenicilloyl coupled through an amide bond to a carrier polymer .Chemical Reactions Analysis
The chemical reactions of this compound involve the use of benzylpenicillin, benzylpenicilloate (BPO), and benzylpenilloate (PO). Major determinants consist of multivalent conjugates of benzylpenicilloyl coupled through an amide bond to a carrier polymer . The structures suffer from an epimerization process in C-5 at different rates .Physical and Chemical Properties Analysis
This compound has a weight average of 356.37 and a monoisotopic weight of 356.08067249. Its chemical formula is C16H17N2NaO4S .科学的研究の応用
Preparation and Analysis
Sodium benzylpenicilloate, derived from penicillin, is used in various scientific studies. For example, one study focused on preparing benzylpenicilloic acid from penicillin using this compound as a raw material. The study also established methods for qualitative and quantitative determination of benzylpenicilloic acid, using techniques like high-performance liquid chromatography and mass spectrometry (Qiang, 2013).
Penicillin Allergy Testing
In the context of allergy testing, this compound plays a significant role. A study involving children and adolescents with a history of reaction to penicillin or its analogs used skin tests with this compound as part of the testing process. The study demonstrated that this procedure is safe and predictive for allergy testing (Mendelson, Ressler, Rosen & Selcow, 1984).
Neurophysiological Research
This compound has been used in neurophysiological research, such as studying the effects of penicillin on evoked field potentials in guinea‐pig olfactory cortex. This research provides insights into the neurological impact of substances like this compound (Keurs, Voskuyl & Meinardi, 1973).
Chemical and Physical Analysis
Studies have also focused on the chemical changes in benzylpenicillin (including its sodium salt form) under various conditions like γ-irradiation. These studies help understand the stability and degradation processes of penicillin compounds (Phillips, Power & Robinson, 1973).
Pharmacological Research
This compound is significant in pharmacological research, particularly in veterinary medicine. For instance, a study discussed the use of Benzylpenicillin-G, which includes sodium salts, in veterinary medicine across Latin America, highlighting the pharmacological perspectives and implications (Gutiérrez, Sumano, Ocampo, Nieto & Aquino, 2023).
Ophthalmology and Veterinary Medicine
In ophthalmology and veterinary medicine, this compound has been studied for its concentration and efficacy in treating infections, such as Moraxella bovis in bovines (Abeynayake & Cooper, 1989).
Raman Spectroscopy
The compound has also been a subject in spectroscopy studies. One such study used Raman and surface-enhanced Raman spectroscopy for the rapid monitoring of benzylpenicillin sodium, demonstrating its potential for efficient drug molecule detection (Jiang et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
sodium;(2R,4S)-2-[(R)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S.Na/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);/q;+1/p-1/t11-,12-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWEQBVKFKCSB-GRMSKOJTSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16349-25-0 | |
| Record name | Sodium benzylpenicilloate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016349250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM BENZYLPENICILLOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3C5MWQ7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)

![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)
![4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene](/img/structure/B3323253.png)



![3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3323277.png)



![Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate](/img/structure/B3323325.png)
![Benzyl 2-amino-4-(3-bromobenzyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B3323332.png)
